molecular formula C10H10N4O5S B8408334 4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonyl azide CAS No. 87472-13-7

4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonyl azide

Cat. No.: B8408334
CAS No.: 87472-13-7
M. Wt: 298.28 g/mol
InChI Key: VQCSSMIZYGHLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonyl azide is a useful research compound. Its molecular formula is C10H10N4O5S and its molecular weight is 298.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

87472-13-7

Molecular Formula

C10H10N4O5S

Molecular Weight

298.28 g/mol

IUPAC Name

N-diazo-4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C10H10N4O5S/c11-12-13-20(17,18)9-3-1-7(2-4-9)14-5-8(6-15)19-10(14)16/h1-4,8,15H,5-6H2

InChI Key

VQCSSMIZYGHLSP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-])CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10 g sodium azide in 20 ml water was added to 200 ml reagent grade acetone and then cooled to -5° C. A 19 g portion of dl-4-[5-(trifluoroacetoxymethyl)-2-oxooxazolidin-3-yl]benzenesulfonyl chloride (prepared as in Example 1) was added to the solution while maintaining the temperature of the mixture below 0° C. After stirring the mixture for one hour, it was allowed to stand overnight. The acetone was removed under reduced pressure, water was added and the product was filtered and washed with water to yield 12.8 g, m.p. 108°-110° C. This product was stirred with 250 ml acetonitrile at 25° C. and filtered to remove some insoluble material. The acetonitrile was concentrated and the crystallized product filtered to yield 12.3 g. This product was recrystallized from ethyl acetae to yield 6.0 g of the title compound, m.p. 112°-113° C.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
4-[5-(trifluoroacetoxymethyl)-2-oxooxazolidin-3-yl]benzenesulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

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